N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
Description
N-(4-Acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-acetylphenyl group, 4,5-dimethyl, and 2-propoxy moieties. The 4,5-dimethyl and 2-propoxy substituents likely enhance lipophilicity and influence conformational flexibility, which may modulate its interaction with biological targets or crystallization behavior compared to simpler derivatives.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-10-24-18-11-13(2)14(3)12-19(18)25(22,23)20-17-8-6-16(7-9-17)15(4)21/h6-9,11-12,20H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPADXWAIOWKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide typically involves multi-step organic reactions One common route starts with the acetylation of 4-aminophenyl, followed by sulfonation to introduce the sulfonamide groupThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural and functional attributes of N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide with related compounds:
Key Observations:
- Lipophilicity and Solubility : The 4,5-dimethyl and 2-propoxy groups in the target compound likely increase lipophilicity compared to methoxy or chloro derivatives, which could affect membrane permeability and pharmacokinetics.
- Stability : Chlorinated analogs (e.g., 2,4-dichloro-5-methyl) exhibit stability in biological media (DMEM/DMSO) over 24 hours, suggesting that electron-withdrawing groups may enhance photostability . The propoxy group’s ether linkage in the target compound may confer similar stability.
- Reactivity : Dichloro-substituted sulfonamides serve as precursors for chalcone hybrids, indicating that electron-deficient aromatic rings facilitate condensation reactions . The dimethyl and propoxy substituents in the target compound may sterically hinder such reactions.
Crystallographic and Conformational Behavior
- Methoxy and chloro derivatives have been structurally characterized via X-ray crystallography, revealing planar sulfonamide cores and hydrogen-bonded networks that stabilize crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
